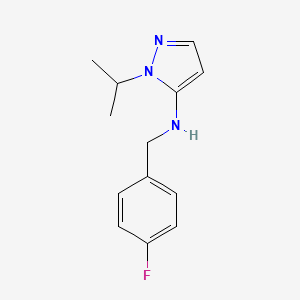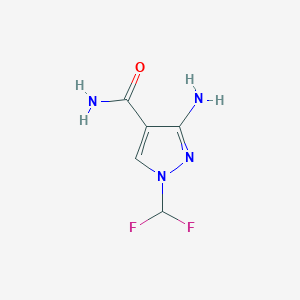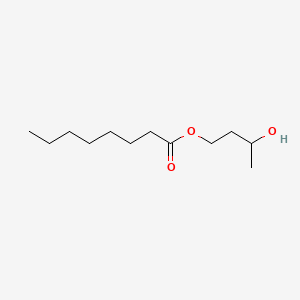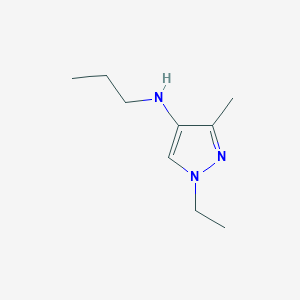
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(4-methylbenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(4-bromobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Uniqueness
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
1856020-87-5 |
|---|---|
Molekularformel |
C13H16FN3 |
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-10(2)17-13(7-8-16-17)15-9-11-3-5-12(14)6-4-11/h3-8,10,15H,9H2,1-2H3 |
InChI-Schlüssel |
UYSXOSKENQFVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741013.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741015.png)
![3-cyclopropyl-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741023.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741030.png)
![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11741040.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741042.png)
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741046.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741051.png)

![Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B11741055.png)

![4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11741073.png)

